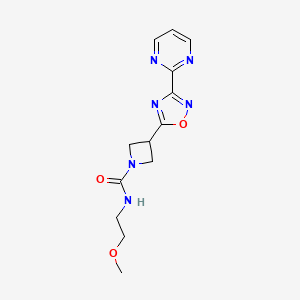

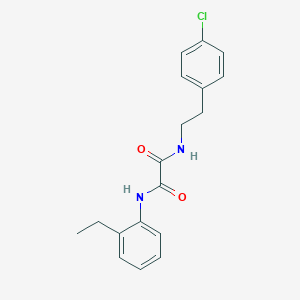

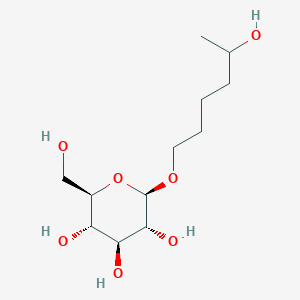

N-(4-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

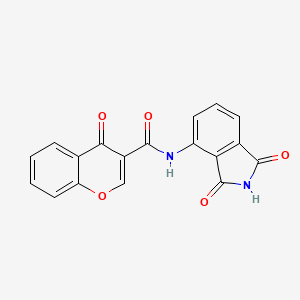

The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones has been explored, with a focus on compounds that exhibit cytotoxic activity. A broad range of 2-substituents has been incorporated, leading to the discovery of compounds with potent cytotoxicity against murine leukemia and carcinoma. Notably, the 2-(4-fluorophenyl) derivative demonstrated remarkable in vivo efficacy against colon tumors in mice . Additionally, the synthesis of 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives has been reported, with some compounds showing potent gastric antisecretory properties. The structure-activity relationships of these compounds have been detailed, with two compounds outperforming cimetidine in rat models . Furthermore, the synthesis of 1-alkyl-1,4-dihydro-4-oxo-1,7-naphthyridine-3-carboxylic acids has been achieved through the reaction of substituted 2-aminopyridines with ethyl ethoxymethylene malonate, followed by thermal cyclization and further derivatization .

Molecular Structure Analysis

The molecular structure of the compounds synthesized plays a crucial role in their biological activity. For instance, the presence of a 4-fluorophenyl group at the 2-position of the naphthyridine ring system has been associated with increased potency in cytotoxic activity . The structure-activity relationship studies have indicated that the nature of substituents, particularly on the amide nitrogen, significantly affects the antiinflammatory activity of 4-hydroxy-2(1H)-oxo-1-phenyl-1,8-naphthyridine-3-carboxamides . Additionally, the antibacterial activity of fluoronaphthyridines has been linked to specific structural features, such as the 5-substituent and the 7-cycloalkylamino group, with certain configurations leading to enhanced in vitro and in vivo activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these naphthyridine derivatives are characterized by cyclization and substitution reactions. The thermal cyclization of pyridylaminomethylenemalonates is a key step in the formation of the naphthyridine ring system . The introduction of various substituents through reactions such as ethylation and hydrolysis further modifies the compounds, impacting their biological activities . The synthesis of antiinflammatory agents also involves the formation of a valuable intermediate, which is then transformed into the final carboxamide derivatives with varying substituents on the amide nitrogen .

Physical and Chemical Properties Analysis

The physical and chemical properties of these naphthyridine derivatives are influenced by their molecular structures. The introduction of fluorine atoms and various substituents can affect properties such as solubility, stability, and reactivity, which in turn can influence their biological activities and therapeutic potential. For example, the presence of a fluorine atom can enhance the lipophilicity of the molecule, potentially improving its ability to cross biological membranes . The specific physical and chemical properties of the compound "N-(4-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide" have not been detailed in the provided papers, but its structural features suggest it may possess similar properties to those described in the literature.

科学的研究の応用

Synthesis and Antibacterial Activity

The title compound's derivatives were explored for their synthesis and antibacterial activity. The study involved preparing compounds with amino- and/or hydroxy-substituted cyclic amino groups, revealing some compounds to be more active than enoxacin, a known antibacterial agent. This suggests potential antibacterial applications for the title compound's derivatives, especially in the development of new therapeutic agents against resistant bacterial strains (Egawa et al., 1984).

Cytotoxic Activity for Cancer Therapy

Carboxamide derivatives of the title compound were synthesized and tested for their cytotoxic activity against various cancer cell lines. Some derivatives exhibited potent cytotoxicity, highlighting their potential as anticancer agents. This research demonstrates the title compound's applicability in developing new cancer therapies, particularly for tumors resistant to current treatments (Deady et al., 2005).

Fluorescent Chemosensing

A derivative of the title compound was developed as a fluorescent probe for detecting Cu(II) ions among various metal ions. This chemosensor exhibited a significant red-shift in emission upon binding to Cu(II), indicating its usefulness in environmental monitoring and biochemical assays involving copper ion detection (Xu et al., 2005).

Anti-inflammatory and Anticancer Properties

A naphthyridine derivative related to the title compound demonstrated both anti-cancer and anti-inflammatory properties in vitro and in vivo. This compound inhibited the secretion of pro-inflammatory cytokines and showed cytotoxicity against cancer cell lines, suggesting its dual functionality for therapeutic applications in cancer and inflammatory diseases (Madaan et al., 2013).

特性

IUPAC Name |

N-(4-fluorophenyl)-7-methyl-4-oxo-1-[2-oxo-2-(propylamino)ethyl]-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O3/c1-3-10-23-18(27)12-26-11-17(19(28)16-9-4-13(2)24-20(16)26)21(29)25-15-7-5-14(22)6-8-15/h4-9,11H,3,10,12H2,1-2H3,(H,23,27)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFZZFDZKKJCMAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1,2-dimethylindol-5-yl)methyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2526189.png)

![N-[2-(2-Phenyltriazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2526196.png)

![5-(4-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2526200.png)

![2-(2-Chloroethyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2526201.png)